8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine is an organic compound with the molecular formula C₉H₈ClN₄O₄ and a molecular weight of approximately 229.617 g/mol. It features a dioxine ring structure fused with a nitro group and a chloromethyl substituent. The compound is characterized by its unique arrangement of atoms which contributes to its chemical reactivity and biological properties. It is classified under the category of heterocyclic compounds, specifically benzodioxanes, which are known for their diverse applications in medicinal chemistry and material science .
CMNBD is primarily used as a reagent in proteomics research for protein modification []. The chloromethyl group acts as an electrophile, targeting nucleophilic groups like thiols in cysteine residues of proteins. This forms a covalent bond between CMNBD and the protein, allowing for further analysis or manipulation of the modified protein.
The chemical behavior of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine can be understood through various reactions it undergoes:
Research indicates that 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes and its effects on cellular processes. The presence of the nitro group is particularly important as it often correlates with increased biological activity in related compounds. Specific studies have shown its interaction with cytochrome P450 enzymes, suggesting implications in drug metabolism and toxicity .
The synthesis of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine can be achieved through several methods:
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine has several applications:
Studies on the interactions of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine with biological systems have revealed significant insights:
Several compounds share structural similarities with 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Nitro-4H-benzo[1,3]dioxine | Lacks chloromethyl group | Higher solubility; used primarily in research |
| 8-Bromomethyl-6-nitro-4H-benzo[1,3]dioxine | Bromine instead of chlorine | Different reactivity profile; potential for varied applications |
| 2-Hydroxymethyl-4-nitrophenol | Hydroxymethyl instead of chloromethyl | Precursor to other compounds; less stable |
The uniqueness of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine lies in its specific combination of a chloromethyl group and a nitro substituent on the dioxine core, which enhances its reactivity and biological activity compared to similar compounds.
Molecular Formula: C₉H₈ClNO₄
Molecular Weight: 229.617 g/mol
IUPAC Name: 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine
SMILES: C1C2=C(C(=CC(=C2)N+[O-])CCl)OCO1
InChI: InChI=1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2
CAS Number: 99849-17-9
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈ClNO₄ | |
| SMILES | C1C2=C(C(=CC(=C2)N+[O-])CCl)OCO1 | |
| InChI | 1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2 | |
| CAS Number | 99849-17-9 |
Synonyms: 8-Chloromethyl-6-nitro-4H-benzodioxine; 8-(chloromethyl)-6-nitro-2,4-dihydro-1,3-benzodioxine.
The synthesis of 8-chloromethyl-6-nitro-4H-benzodioxine emerged from early studies on benzodioxine derivatives. Key milestones include:
Benzodioxines are classified by the positions of oxygen atoms in the dioxane ring:
| Isomer | Structure | Example Compounds |
|---|---|---|
| 1,2-Benzodioxane | O1C=C–C2=O | Safrole, Isosafrole |
| 1,3-Benzodioxane | O1C2=C–C2=O | 8-Chloromethyl-6-nitro-4H-benzodioxine |
| 1,4-Benzodioxane | O1C2=C–C2=O | 1,4-Benzodioxin-2(3H)-one |
8-Chloromethyl-6-nitro-4H-benzodioxine is distinguished by its nitro group (electron-withdrawing) and chloromethyl group (electrophilic), enabling diverse reactivity. It contrasts with 1,4-benzodioxin derivatives, which often serve as scaffolds in antipsychotic or antihypertensive agents.
The introduction of chloromethyl groups into aromatic heterocyclic systems represents a fundamental transformation in organic synthesis, particularly for the preparation of 8-chloromethyl-6-nitro-4H-benzo [1] [2]dioxine [1]. The synthesis of chloromethylated benzodioxine derivatives requires careful consideration of reaction conditions to achieve regioselective substitution patterns while maintaining the integrity of the heterocyclic framework.
Classical chloromethylation approaches for benzodioxine systems involve the Blanc chloromethylation reaction, which employs formaldehyde and hydrogen chloride in the presence of zinc chloride as a Lewis acid catalyst [3]. However, this methodology requires significant optimization when applied to electron-deficient aromatic systems containing nitro substituents. The mechanism proceeds through the formation of electrophilic chloromethyl species, which can include chloromethyloxonium ions or chlorocarbenium ions, generated in the presence of zinc chloride [3] [4].
Recent advances in nucleophilic chloromethylation have demonstrated the utility of vicarious nucleophilic substitution processes for nitroaromatic compounds [5]. This methodology involves the treatment of nitroaromatics with lithium dichloromethane at extremely low temperatures (below -100°C) to provide chloromethyl-substituted products in good to high yields [5]. The reaction requires precise control of reaction conditions, with the nucleophilicity of lithium dichloromethane enhanced through the addition of tetramethylethylenediamine and extended reaction times for less reactive substrates [5].
Alternative chloromethylation strategies employ dimethoxymethane and chlorosulfonic acid systems catalyzed by zinc iodide [6]. This approach offers advantages including mild conditions, simple operation, and excellent yields for aromatic hydrocarbon substrates. The mechanism involves the initial formation of methyl chloromethyl ether through the reaction of dimethoxymethane with chlorosulfonic acid, followed by zinc iodide-promoted generation of the chloromethyl cation for subsequent electrophilic aromatic substitution [6].
Optimization studies have revealed that the choice of catalyst significantly impacts both reaction efficiency and product selectivity. Zinc chloride and zinc bromide demonstrate moderate effectiveness, while zinc iodide provides superior catalytic activity for chloromethylation reactions under ambient conditions [6]. The reaction proceeds efficiently at room temperature with good to excellent yields, making this method particularly attractive for synthetic applications requiring mild conditions [6].
The nitration of benzodioxine systems to introduce nitro functionality at the 6-position requires careful optimization of reaction conditions to achieve both high yields and regioselectivity [7] [8]. The electron-rich nature of the benzodioxine ring system makes it particularly susceptible to electrophilic aromatic substitution, but controlling regioselectivity remains a significant synthetic challenge.
Traditional nitration methodologies employ concentrated nitric acid in combination with sulfuric acid as the nitrating mixture [8]. The mechanism involves the generation of the nitronium ion electrophile through the protonation of nitric acid followed by water elimination [9] [10]. For benzodioxine substrates, optimized conditions typically involve the use of mixed acid systems with careful temperature control to prevent overnitration and decomposition of the heterocyclic framework.
Advanced nitration strategies for benzodioxine derivatives have explored the use of fuming nitric acid in combination with fuming sulfuric acid for mass-transfer-limited nitration processes [8]. These conditions provide enhanced reactivity while maintaining selectivity through the use of oleum as both a water scavenger and reaction catalyst. The optimization process involves gradually increasing the amount of fuming sulfuric acid while decreasing the nitric acid input to determine the minimum required nitric acid concentration [8].
Continuous flow nitration processes offer significant advantages for the preparation of nitrated benzodioxine derivatives, including improved safety profiles, better temperature control, and enhanced scalability [8]. Flow conditions allow for precise control of residence time and reagent mixing, which is particularly important for highly exothermic nitration reactions. The methodology has been successfully scaled from laboratory to pilot scale operations, demonstrating excellent transferability of optimized conditions [8].
Electrochemical nitration represents an emerging methodology for the introduction of nitro groups into aromatic heterocycles [11]. This approach utilizes the electrochemical oxidation of nitrite to nitrogen dioxide, which initiates the nitration reaction in a divided electrolysis cell. The methodology demonstrates exquisite selectivity, with no formation of regioisomers detected by gas chromatography-mass spectrometry analysis of crude reaction mixtures [11]. The reaction mechanism is based on the electrochemical generation of nitrogen dioxide, which acts as the nitrating agent without the need for traditional mineral acid systems.
For the specific preparation of 6-nitro-benzodioxine derivatives, optimized synthetic protocols have been developed utilizing 6,7-dinitro-2,3-dihydro-1,4-benzodioxine as a starting material [7]. The nitration process involves treatment with 100% nitric acid at controlled temperatures (10-70°C), followed by sequential addition of concentrated sulfuric acid and fuming sulfuric acid containing 30% sulfur trioxide [7]. This methodology provides high yields of fully nitrated products while maintaining structural integrity of the benzodioxine framework.
The formation of the benzodioxine ring system through cyclocondensation reactions represents a fundamental approach for the synthesis of 8-chloromethyl-6-nitro-4H-benzo [1] [2]dioxine and related derivatives [12] [13]. These methodologies typically involve the condensation of appropriately substituted phenolic precursors with formaldehyde or other electrophilic carbon sources under acidic conditions.
The classical Borsche-Berkhout synthesis provides the most commonly employed method for preparing substituted 1,3-benzodioxanes through the acid-catalyzed condensation of phenols with aldehydes [12]. This methodology involves the treatment of phenolic substrates with formaldehyde in the presence of acid catalysts, typically sulfuric acid or hydrochloric acid, to generate the cyclic acetal framework. The reaction mechanism proceeds through initial electrophilic attack of the protonated aldehyde on the phenol, followed by cyclization and dehydration to form the benzodioxine ring system.
Modern cyclocondensation approaches have explored the use of copper-catalyzed intramolecular carbon-oxygen bond-forming cyclization reactions for the synthesis of 1,4-benzodioxines [13]. These methodologies employ catalytic amounts of bis(2,2'-biphenol)-copper(I) complexes to promote cyclization of appropriately functionalized precursors. The use of chiral ligands, such as binaphthol derivatives, enables asymmetric synthesis of optically active benzodioxine products with excellent yields and reaction times [13].
Palladium-catalyzed domino reactions provide an alternative approach for benzodioxine synthesis through tandem intermolecular arylation and intramolecular cyclocondensation pathways [14]. This methodology involves the microwave-assisted coupling of 2-bromo or 2-iodo-aryl ethers with 2-formylphenylboronic acids or pinacol boronic acid esters. The reaction mechanism involves initial palladium-catalyzed arylation followed by intramolecular condensation to produce fused cyclic ether products in good to high yields with adequate functional group tolerance [14].
Acid-catalyzed cyclization of hydroxyphenol precursors represents another important cyclocondensation strategy [15]. This methodology involves the treatment of appropriate phenolic substrates with acid catalysts such as 4-toluenesulfonic acid, hydrochloric acid, or acidic resins to promote cyclization. The reaction conditions can be optimized to control regioselectivity and minimize side product formation, particularly the formation of epoxide intermediates that can interfere with the desired cyclization pathway [15].
Innovative cyclocondensation approaches have been developed utilizing glycerol carbonate as a reactive alkylating agent for phenolic compounds [16]. This methodology provides a greener synthesis pathway to benzodioxanes through the selective reaction of glycerol carbonate with catechol in the presence of basic catalysts. The reaction proceeds without requiring organic solvents and achieves quantitative conversion of both reagents within one hour at 170°C, demonstrating excellent atom economy and environmental compatibility [16].
The purification and isolation of 8-chloromethyl-6-nitro-4H-benzo [1] [2]dioxine requires specialized techniques due to the compound's unique chemical properties and potential instability under certain conditions [17] [18]. The molecular structure contains both electron-withdrawing nitro groups and reactive chloromethyl functionality, necessitating careful selection of purification methodologies to maintain product integrity.
Column chromatography represents the primary purification technique for benzodioxine derivatives, with silica gel serving as the most commonly employed stationary phase [17]. The optimization of mobile phase composition is critical for achieving effective separation while preventing decomposition of the target compound. Studies have demonstrated that the use of Biotage automated purification systems with Sfär silica gel provides excellent resolution for benzodioxine derivatives [17]. The retention factors and separation efficiency can be optimized through systematic variation of mobile phase composition, typically employing mixtures of petroleum ether, ethyl acetate, and other polar solvents.
High-performance liquid chromatography serves as both an analytical tool and preparative purification method for benzodioxine compounds [19] [20]. Chiral high-performance liquid chromatography methods have been specifically developed for the separation of enantiomeric benzodioxine derivatives, enabling the determination of enantiomeric excess and complete characterization of optically active compounds [19] [20]. The methodology requires careful optimization of column selection, mobile phase composition, and detection parameters to achieve baseline separation of closely related structural isomers.
Recrystallization techniques provide an important complementary purification approach for benzodioxine derivatives, particularly for compounds that can be obtained in crystalline form [21]. The selection of appropriate recrystallization solvents is critical for achieving high purity while maintaining acceptable recovery yields. Methanol has been demonstrated to be effective for the recrystallization of certain benzodioxine derivatives, providing high-purity crystalline products suitable for subsequent synthetic transformations [21].
Solid-phase extraction methodologies offer advantages for the purification of benzodioxine derivatives from complex reaction mixtures [22] [23]. These techniques employ specialized adsorbent materials to selectively retain target compounds while allowing impurities to be washed away. Ion-exchange chromatography can be particularly effective for compounds containing ionizable functional groups, providing both purification and concentration of the desired products [22].
Advanced purification strategies have explored the use of magnetic molecularly imprinted polymers for the selective extraction and purification of heterocyclic aromatic compounds [24]. This methodology provides highly selective purification based on molecular recognition principles, offering superior selectivity compared to conventional chromatographic techniques. The approach has been successfully coupled with liquid chromatography-mass spectrometry for the quantitative analysis of purified products [24].
Continuous chromatography systems provide scalable purification solutions for benzodioxine derivatives, particularly for larger scale synthetic operations [25]. Twin-column continuous chromatography offers advantages including reduced consumption of chromatographic media, improved space and time efficiency, and minimal product waste during purification. These systems achieve excellent cost reduction while maintaining high purity and yield through optimized operational design [25].
The isolation of benzodioxine derivatives often requires careful control of environmental conditions to prevent degradation or unwanted side reactions [18]. Temperature control during purification is particularly important, as elevated temperatures can promote decomposition of sensitive functional groups. Storage conditions should minimize exposure to light, moisture, and oxidizing environments to maintain compound stability during isolation and subsequent handling [18].
Specialized techniques for the purification of nitrated benzodioxine derivatives include the use of flash chromatography followed by reprecipitation from organic solvent mixtures [18]. This approach combines the resolution of column chromatography with the purification advantages of recrystallization, providing high-purity products suitable for biological evaluation and further synthetic elaboration. The methodology has been successfully applied to the isolation of nitro-substituted benzodioxine derivatives with yields typically ranging from moderate to good depending on the specific substitution pattern [18].
Countercurrent chromatography represents an emerging purification technique for benzodioxine derivatives, offering advantages for compounds that are difficult to purify by conventional column chromatography [26]. This methodology utilizes liquid-liquid partition principles to achieve separation without the use of solid support phases, reducing the risk of irreversible adsorption and decomposition. The technique has been successfully applied to the preparative separation of structurally related heterocyclic compounds, providing high-purity products with excellent recovery yields [26].
The comprehensive structural characterization of 8-Chloromethyl-6-nitro-4H-benzo [1] [2]dioxine encompasses multiple analytical approaches that provide detailed insights into the molecular architecture, electronic environment, and three-dimensional arrangement of this heterocyclic compound. The structural elucidation employs complementary techniques including X-ray crystallographic analysis, spectroscopic profiling through Nuclear Magnetic Resonance and infrared spectroscopy, and computational modeling studies to establish a complete understanding of the molecular framework and its inherent properties [1] [3] [4].
X-ray crystallographic analysis serves as the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 8-Chloromethyl-6-nitro-4H-benzo [1] [2]dioxine. While specific crystallographic data for this exact compound remains limited in the current literature, structural analysis can be inferred from closely related benzodioxin derivatives and similar heterocyclic systems that have been successfully characterized through single crystal X-ray diffraction methods [5] [6] [7].
The crystallographic investigation of benzodioxin compounds typically reveals fundamental structural parameters including unit cell dimensions, space group symmetry, and molecular conformations. For compounds within the 1,4-benzodioxin family, crystallographic studies have demonstrated preferential crystal systems, with many related structures crystallizing in monoclinic or triclinic space groups [8] [7]. The molecular geometry of 8-Chloromethyl-6-nitro-4H-benzo [1] [2]dioxine is expected to exhibit planar aromatic ring systems with the dioxin ring adopting a characteristic conformation that minimizes steric interactions between substituents [5] [9].
| Crystallographic Parameter | Expected Range/Values |
|---|---|
| Crystal System | Monoclinic/Orthorhombic |
| Space Group | P21/c or Pbca |
| Unit Cell Dimensions a (Å) | 7.5-12.0 |
| Unit Cell Dimensions b (Å) | 8.0-15.0 |
| Unit Cell Dimensions c (Å) | 12.0-20.0 |
| Cell Volume (ų) | 1200-2500 |
| Z value | 4-8 |
| Calculated Density (g/cm³) | 1.40-1.60 [4] [10] |
The presence of the nitro group at position 6 and the chloromethyl substituent at position 8 creates significant electron-withdrawing effects that influence the overall molecular geometry and intermolecular interactions within the crystal lattice. The nitro group, being a strong electron-withdrawing substituent, contributes to molecular planarity through resonance stabilization with the aromatic system [11]. X-ray diffraction studies on related nitro-substituted benzodioxin compounds have revealed that the nitro group typically adopts a coplanar orientation with the aromatic ring to maximize conjugation effects [9].
The chloromethyl functionality introduces additional structural complexity through potential conformational flexibility and intermolecular halogen bonding interactions. Crystal packing analysis would be expected to reveal intermolecular contacts involving the chlorine atom and various acceptor sites within neighboring molecules, contributing to the overall stability of the crystalline arrangement [12] [11].
Temperature-dependent crystallographic studies are particularly valuable for understanding thermal motion and conformational dynamics within the crystal structure. The thermal analysis of related tetranitro benzodioxin derivatives has shown onset temperatures around 240°C for partial sublimation, indicating substantial thermal stability within the crystal lattice [9]. Such thermal behavior suggests strong intermolecular interactions and well-ordered crystal packing arrangements.
Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the electronic environment and molecular dynamics of 8-Chloromethyl-6-nitro-4H-benzo [1] [2]dioxine through both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques. The spectroscopic signatures reflect the unique chemical environment created by the electron-withdrawing nitro group and the chloromethyl substituent within the benzodioxin framework [13] [14] [15].
¹H NMR Spectroscopic Analysis
The proton NMR spectrum of 8-Chloromethyl-6-nitro-4H-benzo [1] [2]dioxine exhibits characteristic chemical shift patterns that reflect the electronic influence of the substituents on the aromatic system. The aromatic protons are expected to resonate in the range of 6.5-8.0 ppm, with the specific chemical shifts influenced by the electron-withdrawing effects of both the nitro group and the dioxin ring system [13] [15] [16].
| Proton Environment | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H-5 | 7.8-8.2 | singlet | 1H |
| Aromatic H-7 | 7.0-7.5 | singlet | 1H |
| CH₂Cl | 4.5-5.0 | singlet | 2H |
| OCH₂O | 5.2-5.8 | singlet | 2H |
The chloromethyl protons (CH₂Cl) appear as a characteristic singlet in the range of 4.5-5.0 ppm, with the downfield shift reflecting the electron-withdrawing effect of the chlorine atom. The dioxin methylene bridge protons (OCH₂O) typically resonate as a singlet around 5.2-5.8 ppm, appearing downfield due to the deshielding effect of the adjacent oxygen atoms [17] [13].
The aromatic protons display distinct chemical shifts based on their position relative to the nitro and chloromethyl substituents. The proton at position 5, ortho to the nitro group, experiences significant deshielding and appears furthest downfield (7.8-8.2 ppm), while the proton at position 7 resonates at a more typical aromatic chemical shift (7.0-7.5 ppm) [15] [16].
¹³C NMR Spectroscopic Characterization
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework and electronic distribution within the molecule. The ¹³C NMR spectrum spans a broad chemical shift range from approximately 40-160 ppm, reflecting the diverse electronic environments of the carbon atoms [14] [18].
| Carbon Environment | Expected Chemical Shift (δ ppm) | Assignment |
|---|---|---|
| Aromatic carbons | 110-160 | C-5, C-6, C-7, C-8, C-9, C-10 |
| OCH₂O carbon | 95-105 | Dioxin bridge |
| CH₂Cl carbon | 35-45 | Chloromethyl group |
| Quaternary carbons | 120-140 | C-6 (nitro-bearing), C-8 (chloromethyl-bearing) |
The carbon bearing the nitro group (C-6) appears significantly downfield (approximately 140-150 ppm) due to the strong electron-withdrawing effect and reduced electron density. Similarly, the carbon atom bearing the chloromethyl group (C-8) exhibits a characteristic chemical shift around 130-140 ppm [18]. The dioxin bridge carbon (OCH₂O) typically resonates around 95-105 ppm, reflecting the influence of the two adjacent oxygen atoms [17] [14].
Infrared spectroscopy reveals the vibrational characteristics of 8-Chloromethyl-6-nitro-4H-benzo [1] [2]dioxine, providing information about functional group presence and molecular interactions. The IR spectrum exhibits several diagnostic absorption bands that confirm the structural features and allow for identification of key functional groups [19] [20].
Characteristic Vibrational Frequencies
The infrared spectrum displays several prominent absorption bands that are characteristic of the functional groups present in the molecule:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|---|
| Nitro group (asymmetric) | 1580-1520 | NO₂ stretch | Strong |
| Nitro group (symmetric) | 1350-1300 | NO₂ stretch | Strong |
| Aromatic C-H | 3100-3000 | C-H stretch | Medium |
| Aliphatic C-H | 3000-2850 | C-H stretch | Medium |
| C-O stretch (dioxin) | 1250-1200 | C-O stretch | Strong |
| C-O stretch (ether) | 1100-1000 | C-O stretch | Strong |
| Aromatic C=C | 1600-1450 | C=C stretch | Medium |
| C-Cl stretch | 750-600 | C-Cl stretch | Medium |
The nitro group exhibits two characteristic strong absorption bands: the asymmetric stretch around 1580-1520 cm⁻¹ and the symmetric stretch around 1350-1300 cm⁻¹. These frequencies are typical for aromatic nitro compounds and confirm the presence of the nitro substituent [19] [21]. The intensity and position of these bands are influenced by the electronic environment of the aromatic ring and the conjugation with the benzene system.
The dioxin ring system contributes characteristic C-O stretching vibrations in two distinct regions: a strong absorption around 1250-1200 cm⁻¹ corresponding to the C-O bonds adjacent to the aromatic ring, and another strong band around 1100-1000 cm⁻¹ representing the ether-type C-O stretches [20]. These vibrations are diagnostic for the 1,3-dioxin structural motif.
The chloromethyl group contributes a medium-intensity C-Cl stretching vibration in the range of 750-600 cm⁻¹, which, combined with the characteristic CH₂ stretching and bending modes, confirms the presence of this functional group [20]. The aromatic C-H stretching vibrations appear in the range of 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the chloromethyl and dioxin methylene groups appear slightly lower at 3000-2850 cm⁻¹.
Computational modeling provides valuable theoretical insights into the electronic structure, conformational preferences, and molecular properties of 8-Chloromethyl-6-nitro-4H-benzo [1] [2]dioxine. Density Functional Theory (DFT) calculations and molecular orbital analysis offer detailed understanding of the electronic distribution, molecular geometry optimization, and prediction of spectroscopic properties [22] [23] [24].
Density Functional Theory Calculations
DFT calculations employing various functional and basis set combinations provide optimized molecular geometries and electronic properties. The computational studies typically utilize functionals such as B3LYP with basis sets ranging from 6-31G(d) to more sophisticated levels for accurate prediction of molecular properties [23] [24]. These calculations reveal important structural parameters including bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular architecture.
The computational optimization of 8-Chloromethyl-6-nitro-4H-benzo [1] [2]dioxine reveals the preferred conformational arrangement that minimizes the total electronic energy. The nitro group adopts a coplanar orientation with the aromatic ring system to maximize conjugation and resonance stabilization. The dioxin ring exhibits a characteristic puckered conformation that reduces steric interactions while maintaining optimal orbital overlap [22] [24].
Molecular Orbital Analysis
Frontier molecular orbital analysis provides insights into the electronic properties and reactivity patterns of the compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with their spatial distribution, indicate the electron-rich and electron-deficient regions of the molecule [23]. The presence of the nitro group significantly lowers both HOMO and LUMO energies, making the compound more electrophilic and potentially reactive toward nucleophilic attack.
The Natural Bond Orbital (NBO) analysis reveals the charge distribution and electronic delocalization patterns within the molecular framework. The nitro group exhibits significant negative charge density on the oxygen atoms, while the carbon atoms bearing the nitro and chloromethyl substituents show reduced electron density due to the electron-withdrawing effects of these groups [23].
Vibrational Frequency Calculations
Computational prediction of vibrational frequencies allows for direct comparison with experimental infrared spectroscopic data and assists in band assignment. DFT calculations typically provide harmonic frequencies that, when scaled appropriately, show excellent agreement with experimental observations [19]. The calculated frequencies for the nitro stretching modes, C-O vibrations, and aromatic C-H stretches correlate well with the characteristic absorption patterns observed in the experimental infrared spectrum.
Thermodynamic Properties
Computational studies also provide access to thermodynamic properties such as formation enthalpy, entropy, and Gibbs free energy values. These parameters are essential for understanding the stability and reactivity of 8-Chloromethyl-6-nitro-4H-benzo [1] [2]dioxine under various conditions and for predicting its behavior in chemical transformations.